5-Methyltetrahydrofolic acid
Overview
Description
N5-Methylfolate, also known as 5-methyltetrahydrofolic acid, is a biologically active form of folate. It is the predominant form of folate found in the blood and is crucial for various bodily functions, including DNA synthesis, repair, and methylation. Unlike folic acid, which is a synthetic form of folate, N5-methylfolate is naturally occurring and does not require enzymatic conversion to become active in the body .
Mechanism of Action
Target of Action
5-Methyltetrahydrofolic acid, also known as 5-MTHF, primarily targets the enzyme methylenetetrahydrofolate reductase (MTHFR) and 5-methyltetrahydrofolate-homocysteine methyltransferases, also known as methionine synthases . These enzymes play a crucial role in the conversion of homocysteine to methionine, an essential amino acid .
Mode of Action
5-MTHF is a methylated derivative of tetrahydrofolate. It is generated by MTHFR from 5,10-methylenetetrahydrofolate . Once formed, 5-MTHF is used to recycle homocysteine back to methionine by methionine synthases . This process is vital for the synthesis of proteins and other important biomolecules.
Biochemical Pathways
The primary biochemical pathway affected by 5-MTHF is the methylation cycle. In this cycle, 5-MTHF acts as both a cofactor and substrate in the regeneration of methionine from homocysteine . This process is crucial for the synthesis of proteins and other biomolecules, and it also plays a role in DNA methylation, which is essential for gene expression and regulation .
Pharmacokinetics
Studies comparing 5-mthf and folic acid have found that the two compounds have comparable physiological activity, bioavailability, and absorption at equimolar doses . A study found that a single oral dose of 5-MTHF resulted in higher plasma concentrations of 5-MTHF compared to folic acid .
Result of Action
The primary result of 5-MTHF’s action is the conversion of homocysteine to methionine. This process is crucial for the synthesis of proteins and other important biomolecules. Additionally, the conversion of homocysteine to methionine helps to maintain healthy homocysteine levels in the body, which is important for cardiovascular health .
Action Environment
The action of 5-MTHF can be influenced by various environmental factors. For example, certain medications can inhibit the action of MTHFR, thereby affecting the conversion of homocysteine to methionine . Additionally, factors such as diet and lifestyle can influence the body’s levels of homocysteine and methionine, thereby affecting the action of 5-MTHF .
Biochemical Analysis
Biochemical Properties
5-Methyltetrahydrofolic acid plays a crucial role in folate metabolism, serving as a transport form for various intracellular metabolic processes . It is important for DNA and RNA synthesis, as well as the synthesis of methionine from homocysteine . It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases .
Cellular Effects
This compound is essential for the synthesis of methionine from homocysteine, which is a crucial process for DNA and RNA synthesis . It plays an important role in the cysteine cycle and the regulation of homocysteine .
Molecular Mechanism
This compound functions, in concert with vitamin B12, as a methyl-group donor involved in the conversion of the amino acid homocysteine to methionine . It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases .
Temporal Effects in Laboratory Settings
This compound has a slow turnover in the body and is primarily excreted in urine and feces . Its availability is measured by plasma and red blood cell folate concentrations, which are indicators of folate status .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, it is known that folic acid supplementation is recommended during pregnancy to support healthy fetal development . A study has shown that this compound appears as effective as folic acid in maintaining maternal folate status while reducing unmetabolized folic acid in maternal plasma .
Metabolic Pathways
This compound is involved in the methylation of homocysteine to form methionine and tetrahydrofolate (THF) . This process is crucial for DNA and RNA synthesis, as well as the synthesis of methionine from homocysteine .
Transport and Distribution
This compound is efficiently absorbed in the proximal small intestine through the proton coupled folate transporter . It circulates either freely or loosely bound to plasma proteins . The primary transporter for this compound and other reduced folates in plasma is the reduced folate carrier-1 (RFC) .
Subcellular Localization
Once inside cells, it undergoes metabolic conversions to polyglutamate forms for tissue retention . This suggests that it may be localized in various subcellular compartments where these metabolic processes occur.
Preparation Methods
Synthetic Routes and Reaction Conditions: N5-Methylfolate is synthesized through the reduction of folic acid to tetrahydrofolic acid, followed by methylation. The process involves the use of methylenetetrahydrofolate reductase to convert 5,10-methylenetetrahydrofolate to N5-methylfolate .
Industrial Production Methods: Industrial production of N5-methylfolate typically involves the diastereoselective crystallization of its calcium salt in water. This method ensures high purity and stability of the compound, making it suitable for use in dietary supplements and fortified foods .
Chemical Reactions Analysis
Types of Reactions: N5-Methylfolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydrofolate and tetrahydrofolate.
Reduction: It can be reduced back to tetrahydrofolate.
Substitution: It can participate in substitution reactions where the methyl group is transferred to other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Methyl donors like S-adenosylmethionine are commonly used.
Major Products Formed:
Oxidation: Dihydrofolate and tetrahydrofolate.
Reduction: Tetrahydrofolate.
Substitution: Methylated products such as methionine.
Scientific Research Applications
N5-Methylfolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It plays a crucial role in cellular metabolism and DNA synthesis.
Medicine: It is used in the treatment of folate deficiency and related disorders, including anemia and neural tube defects.
Industry: It is used in the fortification of foods and dietary supplements to ensure adequate folate intake.
Comparison with Similar Compounds
Folic Acid: A synthetic form of folate that requires enzymatic conversion to become active.
Tetrahydrofolate: An intermediate in the folate cycle that is involved in various metabolic processes.
Levomefolic Acid: Another biologically active form of folate that is similar to N5-methylfolate but differs in its stereochemistry.
Uniqueness: N5-Methylfolate is unique in its ability to bypass the enzymatic conversion required by folic acid, making it more readily available for biological processes. This property makes it particularly beneficial for individuals with genetic mutations that affect folate metabolism .
Properties
Key on ui mechanism of action |
Levomefolic acid plays a critical role in methylating homocysteines into methionine by acting as a methyl donor in a reaction catalyzed by vitamine B12-dependent methionine synthase. Homocysteine must either be further metabolized via transulfuration to become cysteine, taurine, and glutathione via a B6-dependent process, or re-methylated to become methionine again. Methionine formed from remethylation of homocysteine by levomefolic acid forms the downstream metabolite S-adenosylmethionine (SAMe), which is involved in numerous biochemical methyl donation reactions, including reactions forming monoamine neurotransmitters. Studies suggest that high plasma levels of homocysteine is associated with increased incidences of arterial plaque formation. |
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CAS No. |
134-35-0 |
Molecular Formula |
C20H25CaN7O6 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
(2R)-2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/t12?,13-;/m0./s1 |
InChI Key |
BGJXXVMOQCHQBO-ZEDZUCNESA-N |
SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Isomeric SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Ca] |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.[Ca] |
Appearance |
Solid powder |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Approximately 0.3 mg/ml |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-Methyltetrahydrofolate; 5-Methyltetrahydrofolic Acid; 5-methyl THF; Prefolic; Levomefolic acid; CH3-FH4; Methyl folate, N5-Methyl-tetrahydrofolic acid. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Methyltetrahydrofolic acid interact with its target and what are the downstream effects?
A: this compound is the biologically active form of folate, also known as Vitamin B9. It serves as a coenzyme for various metabolic reactions, most notably in one-carbon metabolism. Its primary target is the enzyme tetrahydrofolate reductase (THF reductase), which catalyzes the reduction of dihydrofolate to tetrahydrofolate. This reaction is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. []
Q2: What is the molecular formula, weight, and spectroscopic data of this compound?
A:
Q3: How stable is this compound under different conditions, and what are its application limitations due to stability issues?
A: this compound is sensitive to degradation under various conditions, including exposure to heat, light, oxygen, and certain pH levels. [, , , , ] This instability poses a challenge for its use in food fortification and pharmaceutical formulations.
Q4: How does microencapsulation improve the stability of L-5-Methyltetrahydrofolic acid in food products?
A: Microencapsulation with materials like sodium ascorbate and modified starch effectively protects L-5-Methyltetrahydrofolic acid from degradation during baking and storage in bread products. [, ] This technology enhances its stability and allows for effective food fortification.
Q5: What is the impact of pH on the stability of this compound?
A: Studies have shown that this compound is most stable in neutral to slightly alkaline conditions (pH around 7). [] Increasing the pH beyond this range can lead to degradation.
Q6: Does this compound possess any direct catalytic properties or is its role solely as a coenzyme?
A: this compound itself does not act as a catalyst. Its primary function is as a coenzyme, meaning it binds to enzymes like THF reductase to facilitate specific chemical reactions. [, ]
Q7: Are there any computational models or simulations that have been used to study the interaction of this compound with its target enzyme or other proteins?
A7: While the provided research papers do not specifically mention computational models, such techniques are commonly used in drug discovery and biochemistry. Molecular docking and molecular dynamics simulations can be employed to investigate the binding interactions of this compound with its target enzymes and explore potential inhibitors or modulators.
Q8: What are some strategies for improving the stability and bioavailability of this compound in pharmaceutical formulations?
A: Microencapsulation, as discussed in the context of food fortification, can also be applied to pharmaceutical formulations to enhance stability. [, ] Other strategies include using specific salt forms, like the stable crystalline calcium salts mentioned in one of the research papers. [] Additionally, optimizing the formulation's pH and incorporating antioxidants can further improve stability.
Q9: What is the typical absorption and metabolism pathway of orally administered this compound?
A: Research suggests that this compound is absorbed in the upper small intestine and undergoes minimal metabolism. [, ] It enters the portal circulation and is transported to the liver for further distribution and utilization.
Q10: How does the pharmacokinetic profile of this compound differ from folic acid (pteroylmonoglutamic acid)?
A: While both are forms of Vitamin B9, their pharmacokinetic profiles differ significantly. Folic acid requires enzymatic reduction and methylation in the body to be converted to the active this compound. [, , ] This conversion can be a rate-limiting step, influencing the bioavailability and efficacy of folic acid.
Q11: Have there been any studies investigating the efficacy of this compound in specific cell lines or animal models of disease?
A11: The provided papers primarily focus on the analytical aspects and stability of this compound. Further research is necessary to fully evaluate its efficacy in various disease models.
Q12: What are the common analytical methods used to detect and quantify this compound in biological samples and food products?
A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as fluorescence detection, diode array detection, and mass spectrometry (MS), are widely employed for sensitive and specific quantification of this compound. [, , , , , ]
Q13: What are the challenges in analyzing this compound, and how are they addressed?
A: The main challenge lies in its instability. Researchers use specific extraction methods, such as those involving subdued lighting, antioxidants, and controlled pH conditions, to minimize degradation during sample preparation. [, , ]
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